molecular formula C14H26N2 B14254077 1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine CAS No. 245338-87-8

1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine

Katalognummer: B14254077
CAS-Nummer: 245338-87-8
Molekulargewicht: 222.37 g/mol
InChI-Schlüssel: DKGQFVMIVGPKRF-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is a chiral compound with a unique structure that includes a cyclohexane ring and two pyrrolidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,2S)-Cyclohexane-1,2-dicarboxylic acid: A related compound with similar structural features but different functional groups.

    (1S,2S)-Cyclohexane-1,2-diamine: A precursor in the synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine.

Uniqueness

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is unique due to its specific combination of a cyclohexane ring and two pyrrolidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and catalysis, where chiral compounds play a crucial role.

Eigenschaften

CAS-Nummer

245338-87-8

Molekularformel

C14H26N2

Molekulargewicht

222.37 g/mol

IUPAC-Name

1-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]pyrrolidine

InChI

InChI=1S/C14H26N2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h13-14H,1-12H2/t13-,14-/m0/s1

InChI-Schlüssel

DKGQFVMIVGPKRF-KBPBESRZSA-N

Isomerische SMILES

C1CC[C@@H]([C@H](C1)N2CCCC2)N3CCCC3

Kanonische SMILES

C1CCC(C(C1)N2CCCC2)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.